molecular formula C22H24N4O3S2 B6555369 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040669-77-9

2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6555369
CAS No.: 1040669-77-9
M. Wt: 456.6 g/mol
InChI Key: TWTRXQWTEZUQHM-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 1,2,4-oxadiazole substituent linked via a sulfanyl bridge. Its structure includes a 4-ethoxyphenyl group attached to the oxadiazole ring and a pentyl chain at the 3-position of the pyrimidinone core . Thieno-pyrimidinone scaffolds are known for their pharmacological relevance, including kinase inhibition and anticancer properties. The incorporation of the 1,2,4-oxadiazole moiety—a bioisostere for ester or amide groups—may improve metabolic stability or binding affinity to biological targets .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-3-5-6-12-26-21(27)19-17(11-13-30-19)23-22(26)31-14-18-24-20(25-29-18)15-7-9-16(10-8-15)28-4-2/h7-11,13H,3-6,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTRXQWTEZUQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related compounds highlight the impact of substituent variations on physicochemical and biological properties:

Compound Name Key Substituents Core Structure Notable Features Reference
Target Compound 4-ethoxyphenyl, pentyl, 1,2,4-oxadiazole Thieno[3,2-d]pyrimidin-4-one High lipophilicity (pentyl) and electron-donating ethoxy group
3-Ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Thiophen-2-yl, ethyl Thieno[2,3-d]pyrimidin-4-one Thiophene enhances π-π stacking; ethyl chain reduces lipophilicity vs. pentyl
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 4-methylphenyl, propenyl, isoxazole Thieno[2,3-d]pyrimidin-4-one Isoxazole introduces rigidity; propenyl may enable covalent binding
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Methoxyphenyl, pyrrolo-thiazolo fused system Pyrimidine fused heterocycles Extended conjugation enhances UV absorption; methoxy improves solubility

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxyphenyl group in the target compound contrasts with methoxyphenyl (e.g., ) or chlorophenyl (e.g., ) substituents in analogues. Ethoxy’s larger alkyl chain increases steric bulk but may reduce solubility compared to methoxy.
  • Heterocyclic Variations: Replacing oxadiazole with isoxazole () or thiophene () alters hydrogen-bonding capacity and aromatic stacking interactions.
  • Alkyl Chain Length: The pentyl chain in the target compound confers higher lipophilicity (logP ~5.2 estimated) compared to ethyl (logP ~3.8) or propenyl (logP ~4.1) chains, impacting bioavailability .

Bioactivity and Pharmacological Potential

  • The oxadiazole moiety may resist hydrolysis better than esters, enhancing stability .
  • Thiophene Analogue (): Reported as a PDE5 inhibitor (IC₅₀ = 12 nM), highlighting the importance of the thieno-pyrimidinone core in enzyme binding.
  • Isoxazole Derivative (): Exhibited antiproliferative activity (IC₅₀ = 1.8 µM in HeLa cells), attributed to the isoxazole’s ability to chelate metal ions in catalytic sites.

Physicochemical Properties

  • Solubility: The pentyl chain in the target compound reduces aqueous solubility (<10 µg/mL predicted) compared to methoxyphenyl derivatives (>50 µg/mL, ).
  • Stability: Oxadiazole’s resistance to metabolic degradation (e.g., vs. ester-containing analogues in ) may improve half-life.
  • Spectroscopic Data: NMR shifts for the thieno-pyrimidinone core (δ 7.2–8.1 ppm for aromatic protons) align with analogues, but substituents like ethoxyphenyl cause downfield shifts in regions analogous to those reported in .

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